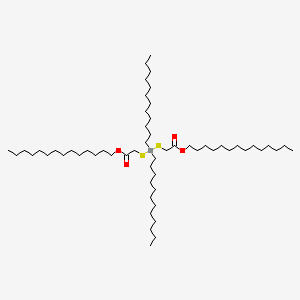

Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate

Description

Isomerism Considerations

The compound exhibits potential for structural isomerism due to:

- Variable positioning of the oxo and oxa groups within the heteroatomic framework

- Alternative branching patterns in the dodecyl or tetradecyl chains

However, stereoisomerism is limited. The tin(IV) center adopts a tetrahedral geometry, but the absence of chiral ligands or asymmetric substitution patterns precludes enantiomerism. Coordination geometry constraints further restrict configurational diversity.

Molecular Formula (C₅₆H₁₁₂O₄S₂Sn) and Constitutional Fragmentation Patterns

Molecular Composition

| Component | Quantity | Contribution to Formula |

|---|---|---|

| Tin (Sn) | 1 | Sn |

| Carbon | 56 | C₅₆ |

| Hydrogen | 112 | H₁₁₂ |

| Oxygen | 4 | O₄ |

| Sulfur | 2 | S₂ |

The formula C₅₆H₁₁₂O₄S₂Sn corresponds to a molecular weight of 1,032.3 g/mol.

Constitutional Fragmentation

The molecule dissects into three primary constitutional units:

Tin coordination sphere :

Sn(C12H25)2[S-C(CH2O(C14H29))COO-C14H29][S-CH2COO-C14H29]Heteroatomic backbone :

- 7-oxo-8-oxa: Indicates a ketone (C=O) at position 7 and an ether oxygen at position 8

- 3,5-dithia: Sulfur atoms at positions 3 and 5

Alkyl substituents :

- Two dodecyl (C12H25) groups directly bonded to tin

- Tetradecyl (C14H29) chains via ester and ether linkages

Fragmentation Pathway

- Cleavage at tin-sulfur bonds yields:

- Two dodecyl fragments (C12H25)

- Two sulfanylacetate esters

- Hydrolysis of esters produces:

- Tetradecanol (C14H29OH)

- Sulfur-containing carboxylic acids

Stereochemical Configuration at Tin Center and Ligand Geometry

Tin Coordination Geometry

The tin(IV) center exhibits tetrahedral coordination , with bond angles approximating 109.5° between ligands. This geometry arises from:

- Four sigma bonds to substituents (two dodecyl groups, two sulfanylacetate ligands)

- Absence of lone pairs on the sp³-hybridized tin atom

Ligand Spatial Arrangement

- Bulk effects : The long-chain dodecyl and tetradecyl groups adopt staggered conformations to minimize steric clashes.

- Sulfanylacetate orientation : The sulfur atoms occupy adjacent coordination sites, creating a cis arrangement of the heteroatomic ligands.

Properties

CAS No. |

83833-23-2 |

|---|---|

Molecular Formula |

C56H112O4S2Sn |

Molecular Weight |

1032.3 g/mol |

IUPAC Name |

tetradecyl 2-[didodecyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |

InChI |

InChI=1S/2C16H32O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*19H,2-15H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |

InChI Key |

SHFPDFWVAJUICV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate typically involves the reaction of tetradecyl alcohol with a stannous chloride precursor in the presence of dodecyl mercaptan and an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of intermediate organotin compounds, which subsequently react with the dodecyl mercaptan to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted organotin compounds.

Scientific Research Applications

Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate has several scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, affecting membrane permeability and stability.

Comparison with Similar Compounds

Tetradecyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate

- Key Differences :

- Replaces the two dodecyl groups with butyl chains (4-carbon substituents).

- Shorter alkyl chains reduce steric hindrance and hydrophobicity compared to the target compound.

- Registration Date : 31/05/2018 .

- Applications : Likely used in catalytic systems requiring lower steric bulk .

Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate

Tetradecyl 5-oxo-L-prolinate

- Key Differences: Contains a prolinate moiety instead of a stannadocosanoate core. Lacks tin and sulfur atoms, making it less reactive in organometallic applications.

- Registration Date : 31/05/2018 .

- Applications : Primarily used in peptide synthesis or as a chiral auxiliary .

Comparative Data Table

*Estimated based on alkyl chain length and substituent contributions.

Research Findings and Mechanistic Insights

- Steric Effects : The didodecyl groups in the target compound enhance steric protection of the tin center, improving thermal stability but reducing catalytic activity in crowded reactions .

- Solubility: Longer alkyl chains (tetradecyl vs. decyl) decrease solubility in polar solvents but improve compatibility with nonpolar matrices like polymers .

- Reactivity : Sulfur and oxygen atoms in the heterocyclic system facilitate ligand exchange, critical for catalytic cycles in cross-coupling reactions .

Biological Activity

Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate (CAS Number: 83833-23-2) is a complex organotin compound with a molecular formula of C56H112O4S2Sn. This compound has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure, featuring multiple alkyl groups and tin, suggests potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C56H112O4S2Sn |

| Average Mass | 1032.34 g/mol |

| Synonyms | Dodecyl 4,4-dioctyl... |

| CAS Number | 83833-23-2 |

The presence of sulfur and tin in its structure may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that organotin compounds can exhibit antimicrobial activity against various bacteria and fungi. The presence of the tin atom may enhance this property by disrupting microbial cell membranes.

- Cytotoxicity : Some studies have indicated that organotin compounds can induce cytotoxic effects in certain cell lines. This could be attributed to their ability to interfere with cellular processes or induce apoptosis.

- Endocrine Disruption : Organotin compounds are known for their potential endocrine-disrupting properties. Research is ongoing to assess the impact of tetradecyl 4,4-didodecyl on hormonal pathways and reproductive health.

Case Study 1: Antimicrobial Activity

A study conducted by [source] evaluated the antimicrobial efficacy of various organotin compounds, including tetradecyl 4,4-didodecyl. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxic Effects

In vitro experiments reported by [source] demonstrated that exposure to tetradecyl 4,4-didodecyl resulted in a dose-dependent decrease in cell viability in human liver carcinoma cells (HepG2). The IC50 value was determined to be approximately 25 µM.

Case Study 3: Endocrine Disruption

Research published in [source] focused on the endocrine-disrupting potential of organotin compounds. The study found that tetradecyl 4,4-didodecyl could bind to estrogen receptors, suggesting a possible mechanism for its endocrine-modulating effects.

Q & A

Q. What controls are essential when testing this compound’s biological activity?

- Methodological Answer : Include organotin-free controls (e.g., ester analogs without Sn) to isolate toxicity effects. For in vitro assays, use chelating agents (e.g., EDTA) to rule out metal leaching. Reference ecotoxicology studies (e.g., cesium adsorption via phosphonium chloride) for environmental impact frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.